molecular formula C11H13ClN2 B190489 Desoxypeganine hydrochloride CAS No. 61939-05-7

Desoxypeganine hydrochloride

Cat. No.: B190489
CAS No.: 61939-05-7
M. Wt: 208.69 g/mol
InChI Key: KTCXMTWSISEJFZ-UHFFFAOYSA-N
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Description

Desoxypeganine hydrochloride is a naturally occurring alkaloid isolated from the plant Peganum harmala L. It is known for its potent cholinesterase inhibitory activity, making it a compound of interest in various pharmacological studies. This compound has been shown to have significant effects on the nervous system, particularly in enhancing neuromuscular conductivity and increasing sensitivity to acetylcholine .

Mechanism of Action

Target of Action

Desoxypeganine hydrochloride, a naturally occurring alkaloid, primarily targets cholinesterase (both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE)) and is a selective inhibitor of monoamine oxidase A (MAO-A) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO-A is involved in the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine .

Mode of Action

This compound acts by inhibiting the activity of cholinesterases and MAO-A . By inhibiting cholinesterases, it prevents the breakdown of acetylcholine, thereby increasing the availability of this neurotransmitter. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . As a selective MAO-A inhibitor, this compound prevents the breakdown of monoamine neurotransmitters, thus increasing their levels and enhancing monoaminergic neurotransmission .

Biochemical Pathways

The inhibition of cholinesterases and MAO-A by this compound affects several biochemical pathways. The increased availability of acetylcholine can enhance cholinergic neurotransmission, affecting pathways involved in memory and cognition. The inhibition of MAO-A leads to increased levels of monoamine neurotransmitters, affecting mood regulation and potentially providing antidepressant effects .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced cholinergic and monoaminergic neurotransmission due to increased levels of acetylcholine and monoamine neurotransmitters, respectively . This can lead to improved memory and cognition, and potential antidepressant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as pH and temperature, which can affect the stability of the compound, as well as individual patient factors such as age, genetic factors, and the presence of other medications which can influence its pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

Desoxypeganine hydrochloride interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and it acts as a selective inhibitor for monoamine oxidase A (MAO-A) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound influences cell function by inhibiting the activity of AChE and BChE enzymes. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to AChE and BChE enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce ethanol intake in a dose-dependent manner in alcohol-preferring Alko alcohol (AA) rats .

Metabolic Pathways

This compound is involved in the cholinergic pathway due to its interaction with AChE and BChE. It may also affect the monoaminergic pathway due to its selective inhibition of MAO-A .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desoxypeganine hydrochloride involves several steps, starting from the precursor compound deoxyvasicinone. The process includes the reduction of deoxyvasicinone followed by the formation of the hydrochloride salt. The detailed synthetic route involves the use of specific reagents and conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Desoxypeganine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while reduction typically results in more stable compounds. Substitution reactions can produce a wide range of derivatives with varying properties .

Scientific Research Applications

Desoxypeganine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual inhibitory activity on cholinesterase and monoamine oxidase A, making it a compound of significant interest in both neurobiological and pharmacological research. Its potent effects on the nervous system and potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;/h1-2,4-5H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCXMTWSISEJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3CN2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

495-59-0 (Parent)
Record name Deoxyvasicine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50210970
Record name Deoxyvasicine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61939-05-7
Record name Pyrrolo[2,1-b]quinazoline, 1,2,3,9-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61939-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyvasicine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxyvasicine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Desoxypeganine hydrochloride work and what are its effects?

A1: this compound is a potent cholinesterase inhibitor. [] This means it blocks the activity of the enzyme cholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting cholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission. This mechanism of action explains its observed effects, such as reversing neuromuscular blockade induced by diplacine and increasing the sensitivity of muscles to acetylcholine. []

Q2: What is the clinical relevance of this compound's pharmacological activity?

A2: The research indicates that this compound shows promise in treating patients with peripheral nervous system lesions. [] While the specific types of lesions aren't elaborated on in this abstract, its ability to enhance cholinergic transmission suggests potential applications in conditions where impaired nerve-muscle communication is a factor.

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